molecular formula C45H39F3NO5PS B8216454 1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide

Cat. No.: B8216454
M. Wt: 793.8 g/mol
InChI Key: QYIBBZYFKNXDKG-UHFFFAOYSA-N
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Description

The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is a structurally intricate molecule characterized by:

  • A trifluoromethanesulfonamide group (CF₃SO₂N–), known for its electron-withdrawing properties and metabolic stability in pharmaceuticals and agrochemicals .
  • A phosphapentacyclic core (13λ5-phosphapentacyclo[...]), which incorporates a phosphorus atom within a polycyclic framework.
  • Bis(4-phenylphenyl) substituents at positions 10 and 16, contributing steric bulk and aromatic π-π interactions.
  • 12,14-dioxa (ether) linkages, which enhance solubility and influence conformational flexibility.

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H39F3NO5PS/c46-45(47,48)56(51,52)49-55(50)53-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)54-55)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,35,37H,7-10,15-18H2,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIBBZYFKNXDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H39F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .

Comparison with Similar Compounds

Perfluidone (1,1,1-Trifluoro-N-(4-Phenylsulfonyl-o-Tolyl)Methanesulfonamide)

  • Structure : Shares the trifluoromethanesulfonamide group but lacks the phosphapentacyclic core, instead featuring a simpler aromatic sulfonyl backbone .
  • Application : Used as a herbicide, contrasting with the target compound’s undetermined bioactivity.
  • Physicochemical Properties :

    Property Perfluidone Target Compound (Inferred)
    Molecular Weight 425.34 g/mol ~800–900 g/mol (estimated)
    Solubility Low in water Likely lower due to bulkier substituents
    Thermal Stability Moderate Higher (due to rigid polycyclic core)

EtFOSA (N-Ethyl Perfluorooctane Sulfonamide)

  • Structure : Features a perfluorinated alkyl chain instead of aromatic/heterocyclic groups .
  • Application : Industrial surfactant, highlighting the role of fluorinated sulfonamides in diverse sectors.
  • Key Difference : The target compound’s aromatic and heterocyclic architecture may reduce environmental persistence compared to perfluorinated alkyl chains in EtFOSA .

Phosphorus-Containing Heterocycles

Macrobicyclic Dilactam (21-(4-Methylphenylsulfonyl)-4,7,13,16-Tetraoxa-1,10,21-Triazabicyclo[8.8.5]Tricosane-19,23-Dione)

  • Structure : Shares a complex polycyclic framework and sulfonyl group but replaces phosphorus with nitrogen/oxygen heteroatoms .
  • Conformational Analysis : The macrobicyclic dilactam’s stability is attributed to intramolecular hydrogen bonding, whereas the target compound’s phosphapentacyclic core may rely on steric and electronic effects .

Polycyclic Aromatic Systems

Rapamycin Analogs ()

  • Structural Insight : NMR comparisons of rapamycin derivatives (e.g., compounds 1 and 7) reveal that substituent-induced chemical shift changes in specific regions (e.g., positions 29–44) can pinpoint structural modifications .
  • Methodological Relevance : Similar NMR profiling (e.g., chemical shift analysis of regions near the phosphorus or bis(4-phenylphenyl) groups) could elucidate the target compound’s conformational dynamics .

Analytical and Computational Approaches for Comparison

  • Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve complex structures, including phosphorus-containing systems, by analyzing X-ray diffraction data .
  • LC/MS and NMR: As applied to marine actinomycete metabolites (), these techniques could identify minor structural variations in sulfonamide derivatives .

Biological Activity

1,1,1-Trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C41H25F3N2O5PSC_{41}H_{25}F_3N_2O_5PS, with a molecular weight of approximately 831.145615 g/mol. The structure includes a trifluoromethyl group and a phosphapentacyclic framework that enhances its reactivity and potential biological applications.

Property Value
Molecular FormulaC41H25F3N2O5PS
Molecular Weight831.145615 g/mol
Key Functional GroupsTrifluoromethyl, Phosphorus

Biological Activity

Research into the biological activity of 1,1,1-trifluoro-N-[...] has revealed several potential areas of interest:

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. The presence of multiple phenyl groups may enhance the interaction with biological targets such as DNA or specific enzymes involved in cancer progression.

Enzyme Inhibition

The unique phosphapentacyclic structure may allow for the inhibition of specific enzymes that are crucial in metabolic pathways. Further studies are required to elucidate the exact mechanisms by which this compound interacts with target enzymes.

Antimicrobial Properties

Compounds containing trifluoromethyl groups have been documented to possess antimicrobial properties. The biological activity against various bacterial strains warrants further investigation to determine the efficacy of this compound as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study conducted on structurally similar compounds demonstrated a significant reduction in tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Study 2: Enzyme Interaction

Research indicated that compounds with similar phosphapentacyclic structures could inhibit key metabolic enzymes involved in cancer metabolism. Detailed kinetic studies are necessary to confirm these findings for 1,1,1-trifluoro-N-[...] specifically.

Research Findings

Recent findings suggest that the biological activity of 1,1,1-trifluoro-N-[...] can be influenced by:

  • Molecular Structure : The arrangement of phenyl groups and the trifluoromethyl moiety play critical roles in determining biological interactions.
  • Functional Groups : The presence of sulfonamide groups may enhance solubility and bioavailability.

Further exploration into these aspects is critical for understanding the full range of biological activities associated with this compound.

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